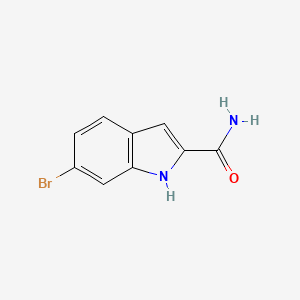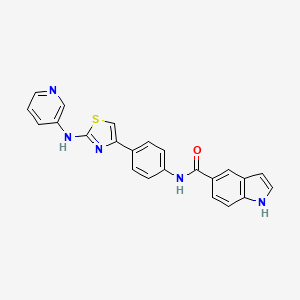
6-bromo-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
6-Bromo-1H-indole-2-carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
The presence of the carboxamide moiety in indole derivatives, including this compound, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its targets leads to changes in the biological processes mediated by these targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar to other mmpl3 inhibitors, the inherent high lipophilicity of indole derivatives likely endows them with facilitated diffusion through lipid-rich bilayers . This property could impact the bioavailability of this compound.
Result of Action
It is known that the interaction of indole derivatives with their targets can lead to changes in cell division and can even cause rapid cell death .
Biochemical Analysis
Biochemical Properties
The presence of a carboxamide moiety in indole derivatives, like 6-Bromo-1H-indole-2-carboxamide, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Cellular Effects
Indole derivatives play a main role in cell biology . They are important types of molecules and natural products that have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromoindole with an appropriate carboxamide precursor under specific conditions . For instance, 6-bromoindole can be reacted with ethyl chloroformate and ammonia to yield 6-bromo-1H-indole-2-carboxamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of indole derivatives followed by carboxamide formation using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can produce corresponding oxides and amines.
Scientific Research Applications
6-Bromo-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Bromoindole: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
1H-Indole-2-carboxamide: Lacks the bromine atom, affecting its biological activity and reactivity.
5-Bromo-1H-indole-2-carboxamide: Similar structure but with the bromine atom at the 5th position, leading to different chemical and biological properties.
Uniqueness: 6-Bromo-1H-indole-2-carboxamide is unique due to the presence of both the bromine atom and carboxamide group, which enhance its chemical reactivity and potential applications in various fields. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
6-bromo-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCKWINVIDGYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2824704.png)

![6-(2-Methoxyethyl)-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2824709.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)
![2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2824711.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2824712.png)
![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)
![1-(3-methylphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B2824716.png)


![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2824721.png)


